molecular formula C18H22O2 B1195050 Dihydrodiethylstilbestrol CAS No. 5635-50-7

Dihydrodiethylstilbestrol

Cat. No. B1195050
CAS RN: 5635-50-7
M. Wt: 270.4 g/mol
InChI Key: PBBGSZCBWVPOOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to dihydrodiethylstilbestrol often involves multi-step chemical reactions, starting from basic organic or inorganic substances. For instance, the synthesis of dihydrouracils spiro-fused to pyrrolidines, which shares structural similarities with dihydrodiethylstilbestrol, includes a Knoevenagel condensation reaction, a 1,3-dipolar cycloaddition reaction, and a nitrile reduction (Blanco‐Ania et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of compounds related to dihydrodiethylstilbestrol often involves spectroscopic data and comparison to literature properties. For example, dihydrotubastrines, phenethylguanidine derivatives, demonstrate the importance of structural elucidation through spectroscopic data, highlighting the significance of molecular structure in understanding chemical behavior (Sperry & Crews, 1998).

Chemical Reactions and Properties

Chemical reactions involving dihydrodiethylstilbestrol analogs can be complex and diverse. The photocyclization of diethylstilbestrol, a related stilbene derivative, results in the formation of stable dihydrophenanthrene intermediates, demonstrating unique chemical reactivity and the formation of novel structures upon exposure to UV light (Doyle, Benson, & Filipescu, 1976).

Scientific Research Applications

  • Impact on Uterine Capillary Bed : Dihydrostilbestrol, a compound related to Dihydrodiethylstilbestrol, has been used to improve the blood supply to the uterus. It acts directly on the smooth myocytes of precapillary sphincters. However, long-term use has shown adverse effects such as menorrhagia, dysmenorrhea, and fibrotic changes in the reproductive organs (Chertok, Nemkov, & Momot, 1989).

  • Effects on Steroid Hormones : Dihydrotachysterol, another related compound, is used as a substitute for parathyroid extract in therapy, particularly for maintaining serum calcium levels in hypoparathyroidism cases. Its impact on steroid hormone production and calcium regulation has been noted (Talmage & Dodds, 1955).

  • Drug Discovery and Pharmacological Interactions : The broader field of drug discovery, which includes compounds like Dihydrodiethylstilbestrol, has evolved with advancements in molecular biology and genomic sciences. The research has enriched therapeutic options, suggesting potential applications for compounds like Dihydrodiethylstilbestrol (Drews, 2000).

  • Binding Site Affinity : Iodoacetyldiethylstilbestrol, related to Dihydrodiethylstilbestrol, has been used to study the estrogen binding site of enzymes like glutamate dehydrogenase. This research provides insights into how Dihydrodiethylstilbestrol-like compounds might interact with specific protein targets (Michel, Pons, Descomps, & Crastes de Paulet, 1978).

  • Role in Androgen Deprivation Therapy : Diethylstilbestrol, closely related to Dihydrodiethylstilbestrol, has been evaluated as an androgen deprivation therapy (ADT) agent in prostate cancer. It has demonstrated therapeutic efficacy equivalent to orchiectomy, despite significant cardiovascular toxicity (Malkowicz, 2001).

  • Urogenital Abnormalities from Prenatal Exposure : Prenatal exposure to Diethylstilbestrol, a compound in the same class as Dihydrodiethylstilbestrol, increases the risk of male urogenital abnormalities. The association is strongest for exposure early in gestation (Palmer et al., 2009).

Safety And Hazards

Dihydrodiethylstilbestrol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s important to handle this compound with care and follow safety guidelines to prevent any potential harm.

Future Directions

While Dihydrodiethylstilbestrol has been used in the past for various medical applications, its use is presently rare . Future research may focus on finding new applications for this compound or improving its safety profile.

properties

IUPAC Name

4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBGSZCBWVPOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859129
Record name 4,4'-(3,4-Hexanediyl)diphenol
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Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS
Record name HEXESTROL
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Mechanism of Action

...INCR IN SYNTHESIS OF VARIOUS TYPES OF RNA & PROTEIN...STIMULATION OF DNA SYNTHESIS... IT IS NOT CLEAR WHETHER PROMINENT...STIMULATION OF RNA SYNTHESIS IS RESULT OF INCR RNA POLYMERASE ACTIVITY, INCR CHROMATIN TEMPLATE ACTIVITY, ALTERED NUCLEAR TRANSPORT PHENOMENA, OR COMBINATIONS THEREOF. /ESTROGENS/, ...AS RESULT OF...NUCLEAR BINDING...METABOLIC ALTERATIONS ENSUE. ...MRNA & CERTAIN SPECIFIC BUT UNKNOWN PROTEINS ARE APPARENTLY SYNTHESIZED RAPIDLY, PERHAPS BECAUSE OF UNMASKING OF RESTRICTED REGIONS OF DNA. /ESTROGENS/, ESTROGENS ARE LARGELY RESPONSIBLE FOR CHANGES THAT TAKE PLACE @ PUBERTY IN GIRLS, &...FOR TANGIBLE & INTANGIBLE ATTRIBUTES OF FEMININITY. BY DIRECT ACTION, THEY CAUSE GROWTH & DEVELOPMENT OF VAGINA, UTERUS, & FALLOPIAN TUBES. /ESTROGENS/
Record name HEXESTROL
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Product Name

Hexestrol

Color/Form

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC, WHITE CRYSTALLINE POWDER

CAS RN

5635-50-7, 84-16-2
Record name Dihydrodiethylstilbestrol
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Record name Hexestrol [INN:NF]
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Record name 4,4'-(3,4-Hexanediyl)diphenol
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Melting Point

185-188 °C, CRYSTALS; MP: 137-139 °C /DIACETATE/, CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

3,4-bis(4-hydroxyphenyl) hexane; 3,3bis(4-hydroxyphenyl)pentane; 2,2-bis(4-hydroxyphenyl) propane; 2,2-bis(4-hydroxyphenyl) styrene; 1,2-bis(2-ethyl-4-hydroxyphenyl)ethane, 1,2-bis(2-ethyl-3-hydroxyphenyl) ethane; dienestrol (3,4-bis(4-hydroyphenyl)-2,4-hexadiane); 3,5-bis(4-hydroxyphenyl) heptane; 1,4-bis(4-hydroxyphenyl)-butane, 1,3-bis(4-hydroxyphenyl) propane, 2,2-bis (3-fluoro-4-hydroxyphenyl) propane, 2,2-bis(4-hydroxyphenyl)-3'-methyl styrene, 2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene and 2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene.
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2,2-bis (3-fluoro-4-hydroxyphenyl) propane
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[Compound]
Name
2,2-bis(4-hydroxyphenyl)-3'-methyl styrene
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Name
2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene
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[Compound]
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2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene
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2,2-bis(4-hydroxyphenyl) styrene
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Name
1,2-bis(2-ethyl-4-hydroxyphenyl)ethane
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0 (± 1) mol
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Name
1,2-bis(2-ethyl-3-hydroxyphenyl) ethane
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3,5-bis(4-hydroxyphenyl) heptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrodiethylstilbestrol
Reactant of Route 2
Dihydrodiethylstilbestrol
Reactant of Route 3
Dihydrodiethylstilbestrol
Reactant of Route 4
Dihydrodiethylstilbestrol
Reactant of Route 5
Dihydrodiethylstilbestrol
Reactant of Route 6
Dihydrodiethylstilbestrol

Citations

For This Compound
48
Citations
W Hoehn, HE Ungnade - Journal of the American Chemical …, 1945 - ACS Publications
… The dimethyl ether gives the racemic dihydro compound which has been identifiedby demethylation to rocemfc-dihydrodiethylstilbestrol. The monomethyl ether, on the other hand, gives …
Number of citations: 1 pubs.acs.org
HE UNGNADE, A Ludutsky - The Journal of Organic Chemistry, 1945 - ACS Publications
… Further evidence for this configuration was obtained by reducing rocemfc-dihydrodiethylstilbestrol with Raney nickel catalyst. The product consisted of a mixture of (I) and a new isomer (…
Number of citations: 5 pubs.acs.org
HE Ungnade, A Ludutsky - Journal of the American Chemical …, 1947 - ACS Publications
… gave traces of the dibenzoate ofwiejo-dihydrodiethylstilbestrol, m. … as the dibenzoate of dZ-dihydrodiethylstilbestrol since it did not … gave a good yield of dZ-dihydrodiethylstilbestrol, m. …
Number of citations: 2 pubs.acs.org
AM Docken, MA Spielman - Journal of the American Chemical …, 1940 - ACS Publications
Dihydrodiethylstilbestrol (I) is an interesting estrogenic agent whose potency is of the same order as that of estrone and estradiol. A lower melting diastereomer (II) is relatively inert al-…
Number of citations: 9 pubs.acs.org
B DREVON - Comptes Rendus des Seances de la Societe de …, 1950 - europepmc.org
… Study of 4-4 dihydroxy alpha beta diethyl-diphenylethane (dihydrodiethylstilbestrol)]. - Abstract - Europe PMC … Study of 4-4 dihydroxy alpha beta diethyl-diphenylethane (dihydrodiethylstilbestrol)]. …
Number of citations: 2 europepmc.org
Y Hu, Y Fan, G Li - Journal of chromatography A, 2012 - Elsevier
… by using dihydrodiethylstilbestrol as the model analyte. Dihydrodiethylstilbestrol solution in … −1 ), C 0 is the feed concentration of dihydrodiethylstilbestrol (mg L −1 ), V is the volume of …
Number of citations: 57 www.sciencedirect.com
L Lu, M Wang, D Zhang, H Zhang - Analyst, 2019 - pubs.rsc.org
Recently, the photothermal effect of nanomaterials has opened the door for new appealing strategy, which can generate a promising and powerful tool when combined with …
Number of citations: 21 pubs.rsc.org
CF FLUHMANN - Journal of the American Medical Association, 1944 - jamanetwork.com
The original concept of the ovary as an endocrine gland which may produce various clinical syndromes due to increased or decreased formation of some basic secretion was a very …
Number of citations: 2 jamanetwork.com
C Gu, W Zhang, Y Zhao, K Zhou - International Journal of Electrochemical …, 2022 - Elsevier
… promoters in livestock production include natural estrogens (such as beta-estradiol, estriol and estrone) and synthetic estrogens (such as diethylstilbestrol, dihydrodiethylstilbestrol, …
Number of citations: 3 www.sciencedirect.com
EL Gooden - Journal of the American Chemical Society, 1945 - ACS Publications
… The dimethyl ether gives the racemic dihydro compound which has been identifiedby demethylation to rocemfc-dihydrodiethylstilbestrol. The monomethyl ether, on the other hand, gives …
Number of citations: 12 pubs.acs.org

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